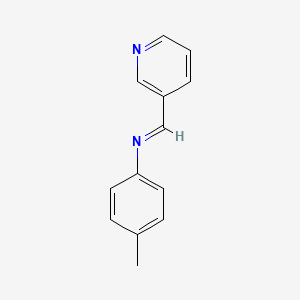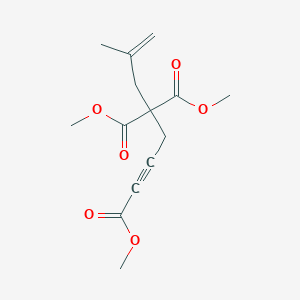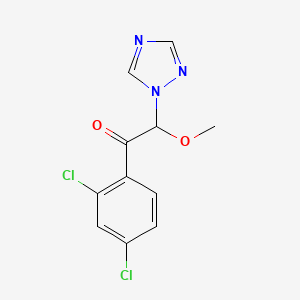![molecular formula C22H31P B14319659 Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane CAS No. 104108-09-0](/img/structure/B14319659.png)
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a 2,4,6-tri(propan-2-yl)phenyl group. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of a Grignard reagent such as phenylmagnesium bromide with a chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, facilitating various catalytic transformations. The specific molecular targets and pathways depend on the nature of the metal and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine: Similar in structure but with cyclohexyl groups instead of a methyl and phenyl group.
Bis(2-methyl-2-propanyl)(2’,4’,6’-triisopropyl-2-biphenylyl)phosphine: Contains biphenyl groups instead of a single phenyl group.
2,4,6-Triisopropyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}benzene: Contains additional functional groups such as sulfamoyl and pyrimidinyl.
Uniqueness
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane is unique due to its specific combination of substituents on the phosphorus atom, which can influence its reactivity and coordination properties. The presence of both methyl and phenyl groups, along with the bulky 2,4,6-tri(propan-2-yl)phenyl group, provides a distinct steric and electronic environment that can be advantageous in certain catalytic applications .
Propriétés
Numéro CAS |
104108-09-0 |
|---|---|
Formule moléculaire |
C22H31P |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
methyl-phenyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C22H31P/c1-15(2)18-13-20(16(3)4)22(21(14-18)17(5)6)23(7)19-11-9-8-10-12-19/h8-17H,1-7H3 |
Clé InChI |
UFEKECWEMSYPTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


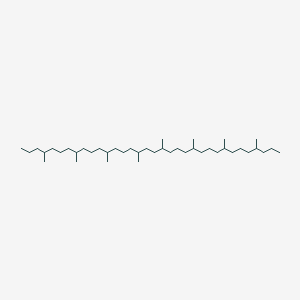

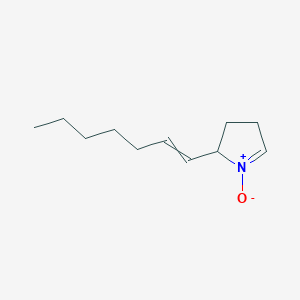
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
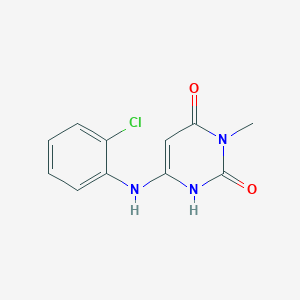
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)

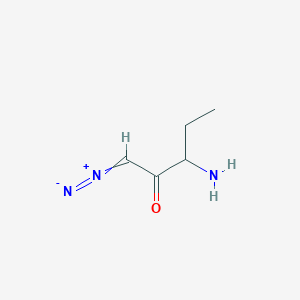
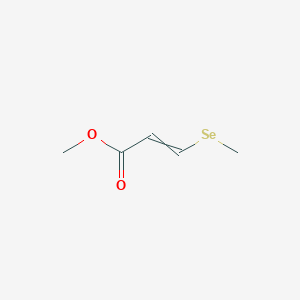
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
